molecular formula C13H14N4O B6463356 4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine CAS No. 2640945-57-7

4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine

Cat. No.: B6463356
CAS No.: 2640945-57-7
M. Wt: 242.28 g/mol
InChI Key: SGHJPUSUTAIPRU-UHFFFAOYSA-N
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Description

The compound “4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine” is a type of pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are often used in the treatment of cell proliferative diseases and conditions, especially those characterized by over-expression of CDK4, CDK6, and/or cyclin D .


Synthesis Analysis

A series of fifteen (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, which may be related to the compound , was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .

Mechanism of Action

Target of Action

The primary target of 4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine is Nur77 , a member of the nuclear receptor family of intracellular transcription factors . This compound has been designed and synthesized as a potent Nur77 modulator . Nur77 plays a crucial role in the regulation of several processes, including inflammation, apoptosis, and tumorigenesis .

Mode of Action

The compound interacts with its target, Nur77, by binding to it . This binding activity is excellent, superior to the lead compound and comparable to the reference compound celastrol . The interaction between the compound and Nur77 leads to changes in the cellular processes regulated by Nur77 .

Biochemical Pathways

The compound affects the pathways regulated by Nur77. Specifically, it induces Nur77-mitochondrial targeting and Nur77-dependent apoptosis . This means that the compound triggers the movement of Nur77 to the mitochondria, where it initiates the process of programmed cell death or apoptosis .

Pharmacokinetics

This suggests that it is well-absorbed and distributed in the body, metabolized safely, and excreted without causing harm .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . It has shown good potency against different liver cancer cell lines and other types of cancer cell lines while exhibiting lower toxicity than the positive compound celastrol . This indicates that the compound can effectively kill cancer cells without causing significant harm to normal cells .

Properties

IUPAC Name

4-(5-pyridin-2-ylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-4-14-12(3-1)11-9-15-13(16-10-11)17-5-7-18-8-6-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHJPUSUTAIPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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